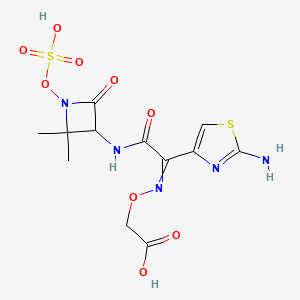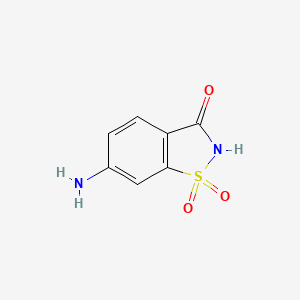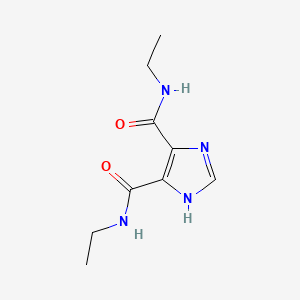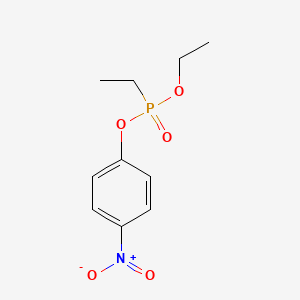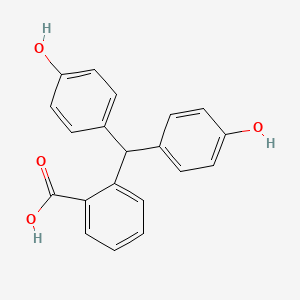
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone
描述
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is an organic compound belonging to the quinolone family. Quinolones are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties. This specific compound is characterized by the presence of a bromomethyl group at the 4th position and methyl groups at the 6th and 8th positions on the quinolone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone typically involves the following steps:
Starting Material: The synthesis begins with 6,8-dimethyl-2(1H)-quinolone.
Bromination: The bromination of 6,8-dimethyl-2(1H)-quinolone is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically conducted in an inert solvent like carbon tetrachloride at a temperature of around 80°C.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the quinolone ring or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically conducted in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction can result in the formation of alcohols or amines, depending on the specific reaction conditions.
科学研究应用
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological activity.
相似化合物的比较
Similar Compounds
4-Chloromethyl-6,8-dimethyl-2(1H)-quinolone: Similar structure but with a chlorine atom instead of bromine.
4-Methyl-6,8-dimethyl-2(1H)-quinolone: Lacks the halogen substituent.
6,8-Dimethyl-2(1H)-quinolone: The parent compound without the bromomethyl group.
Uniqueness
4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis and a promising candidate for drug development.
属性
IUPAC Name |
4-(bromomethyl)-6,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(15)14-12/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTASJMBMIZXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178695 | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23976-55-8 | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


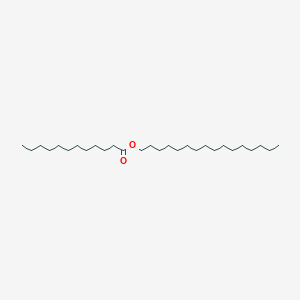
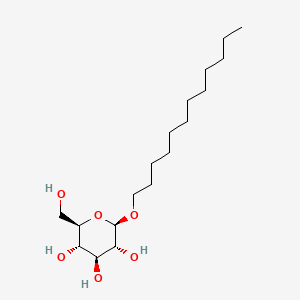
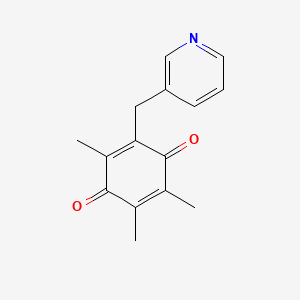
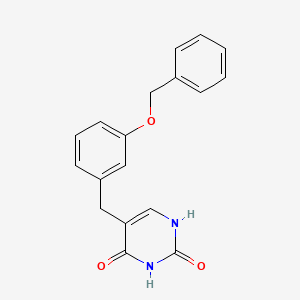
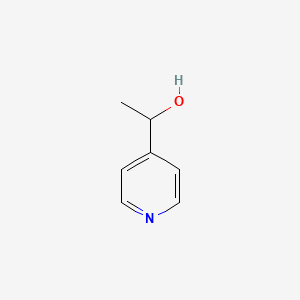
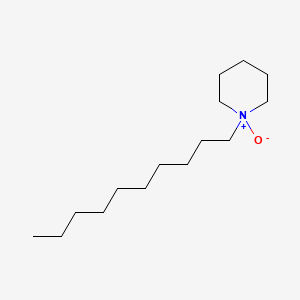
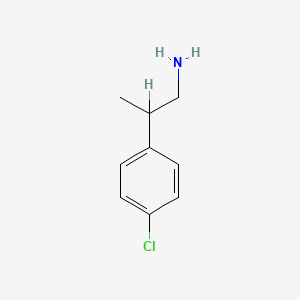
![magnesium;2-[3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B1214445.png)
